Home > Products > Screening Compounds P16989 > 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine - 938524-91-5

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Catalog Number: EVT-3444976
CAS Number: 938524-91-5
Molecular Formula: C15H11Cl2N3
Molecular Weight: 304.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: This compound is a potent inducer of apoptosis and inhibits cell proliferation in T47D cells. It exhibits an EC50 for caspase activation of 2 nM and a GI50 of 2 nM. Additionally, it inhibits tubulin polymerization and demonstrates efficacy in the MX-1 human breast and PC-3 prostate cancer mouse models. []

Relevance: This compound shares the core structure of a 2-chloro-4-anilinoquinazoline with 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine. The key difference lies in the substituent on the aniline nitrogen, where the related compound has a methoxy group at the para position and a methyl group on the nitrogen, while the main compound features a chlorophenylmethyl group on the nitrogen. []

N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine

Compound Description: This compound is a key component of a pharmaceutical composition. []

Relevance: This compound and 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine belong to the same class of quinazolin-4-amines. The primary structural difference lies in the substituents at the 2 and 6 positions of the quinazoline ring. []

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a highly selective, orally bioavailable, dual-specific c-Src/Abl kinase inhibitor. It exhibits nanomolar potency against c-Src and Abl enzymes and demonstrates excellent pharmacokinetic properties in preclinical models and humans. This compound effectively inhibits tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model and improves survival in an orthotopic human pancreatic cancer model. []

Relevance: Both AZD0530 and 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine are categorized as anilinoquinazolines, sharing the core quinazoline structure with an aniline substituent at the 4-position. The variations lie in the substituents on the aniline ring and the quinazoline core. []

Overview

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound has garnered attention due to its structural characteristics and biological significance, particularly in inhibiting certain kinases involved in cancer progression and other diseases .

Source and Classification

The compound is classified as a quinazoline derivative, specifically characterized by the presence of a chloro group and a chlorophenyl substituent. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine. The chemical formula is C15H11Cl2N3C_{15}H_{11}Cl_2N_3 with the unique identifier CAS number 938524-91-5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with 4-chlorobenzyl chloride. The reaction conditions are critical for achieving optimal yields and purity:

  • Reagents: 2-chloroquinazolin-4-amine, 4-chlorobenzyl chloride.
  • Base: Potassium carbonate.
  • Solvent: Dimethylformamide (DMF).
  • Conditions: The reaction is conducted under anhydrous conditions at elevated temperatures, often requiring reflux to facilitate the reaction .

This method allows for the formation of the desired compound through nucleophilic substitution, where the amino group of the quinazoline reacts with the benzyl chloride derivative.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine features a quinazoline core with a chlorine atom at position 2 and a chlorophenyl group attached via a methyl linkage at position N. The structural formula can be represented as follows:

InChI:InChI 1S C15H11Cl2N3 c16 11 7 5 10 6 8 11 9 18 14 12 3 1 2 4 13 12 19 15 17 20 14 h1 8H 9H2 H 18 19 20 \text{InChI}:\text{InChI 1S C15H11Cl2N3 c16 11 7 5 10 6 8 11 9 18 14 12 3 1 2 4 13 12 19 15 17 20 14 h1 8H 9H2 H 18 19 20 }

The compound has distinct physical properties that contribute to its biological activity. Its spatial configuration plays a crucial role in its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine participates in various chemical reactions due to its functional groups. Notably, it can undergo:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, which can lead to the formation of new derivatives.
  2. Kinase Inhibition: The compound has been shown to inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins involved in cell signaling pathways .

These reactions underline its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

Process and Data

The mechanism of action for 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine primarily involves its ability to inhibit specific kinases that are crucial for cell proliferation and survival. By binding to the ATP-binding site on these kinases, the compound effectively blocks their activity:

  1. Binding: The compound competes with ATP for binding sites on kinases.
  2. Inhibition: This inhibition leads to decreased phosphorylation of downstream targets, which are essential for cell cycle progression and survival.
  3. Induction of Apoptosis: The resultant signaling disruption triggers apoptotic pathways in cancer cells, leading to programmed cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine include:

  • Molecular Weight: Approximately 306.17 g/mol.
  • Appearance: Typically exists as a solid crystalline form.

Chemical properties include:

  1. Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.
  2. Stability: Stable under normal conditions but may decompose upon exposure to strong acids or bases.

These properties are significant for its handling in laboratory settings and potential applications in drug formulation .

Applications

Scientific Uses

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine has several scientific applications:

  1. Anticancer Research: Due to its kinase inhibition properties, it is studied as a potential anticancer agent targeting various cancers.
  2. Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.
  3. Biochemical Studies: Utilized in biochemical assays to understand kinase functions and signaling pathways in cellular processes .
Introduction to Quinazoline-Based Therapeutics

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic journey beginning in the late 19th century. The foundational quinazoline structure was first synthesized in 1869 by Peter Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid [2] [5]. However, it was August Bischler and Lang who successfully synthesized the parent quinazoline molecule in 1895 via decarboxylation of 2-carboxyquinazoline derivatives, establishing the fundamental chemistry of this heterocyclic system [3] [5]. The term "quinazoline" itself was later proposed by Widdege to describe this benzopyrimidine structure comprising fused benzene and pyrimidine rings [5] [9].

The therapeutic significance of quinazoline derivatives became evident with the isolation of vasicine (peganine) from Adhatoda vasica in 1888, marking the first known naturally occurring quinazoline alkaloid with demonstrated bronchodilatory activity [5] [8]. This discovery paved the way for systematic exploration of quinazoline-based therapeutics throughout the 20th century. A significant milestone occurred with the development of the Niementowski quinazolinone synthesis in the early 1900s, which enabled efficient production of 4(3H)-quinazolinone derivatives through condensation of anthranilic acid with amides [2] [8]. This method became the cornerstone for generating diverse quinazoline derivatives for pharmacological evaluation.

The latter half of the 20th century witnessed the emergence of clinically important quinazoline drugs, beginning with prazosin hydrochloride (1976), an α1-adrenoceptor antagonist for hypertension, followed by its analogs doxazosin mesylate and terazosin hydrochloride [1] [4]. The 21st century brought revolutionary anticancer agents including gefitinib (2003) and erlotinib (2004), EGFR tyrosine kinase inhibitors that established quinazoline as a critical scaffold in targeted cancer therapy [3] [9]. This historical progression demonstrates the continuous evolution of quinazoline derivatives from laboratory curiosities to clinically indispensable medicines.

Table 1: Historical Landmarks in Quinazoline Therapeutic Development

YearLandmark AchievementSignificance
1869Griess synthesizes first quinazoline derivativeFoundation of quinazoline chemistry
1888Isolation of vasicine from Adhatoda vasicaFirst natural quinazoline alkaloid discovered
1895Bischler and Lang synthesize parent quinazolineEstablishment of core synthetic pathway
Early 1900sNiementowski quinazolinone synthesis developedEnables efficient production of 4(3H)-quinazolinones
1976FDA approval of prazosinFirst major quinazoline-based antihypertensive drug
2003-2004Gefitinib and erlotinib approvedRevolutionize targeted cancer therapy

Role of Substitution Patterns in Quinazoline Bioactivity

The biological activity of quinazoline derivatives exhibits profound dependence on position-specific substitutions, creating a versatile pharmacophore that can be tailored for diverse therapeutic targets. Position C2 serves as a crucial modification site where sterically bulky, electron-rich groups enhance receptor binding affinity. Introduction of aryl groups at C2 increases planarity and π-π stacking interactions with biological targets, while methyl groups improve metabolic stability [4]. Position N3 modifications influence solubility and membrane permeability, with alkyl substitutions enhancing lipophilicity and aromatic substitutions enabling additional target interactions [1] [8].

Position C4 represents the most versatile site for structural diversification, where amino substituents (particularly secondary and tertiary amines) significantly enhance anticancer and antimicrobial activities by facilitating hydrogen bonding and electrostatic interactions with target enzymes [1] [9]. The presence of chlorine atoms at positions C6 and C8 dramatically enhances antimicrobial potency by increasing compound electrophilicity and membrane penetration capabilities [1]. Structure-activity relationship (SAR) studies consistently demonstrate that halogen substituents at these positions improve bioactivity against resistant bacterial strains, with iodine providing superior enhancement over chlorine or fluorine [1].

The strategic incorporation of chlorine atoms at multiple positions creates compounds with enhanced target affinity and selectivity. The dual chlorine configuration present in 2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine exemplifies this approach, where the C2 chlorine increases electrophilicity while the benzyl-bound chlorine enhances lipophilicity and membrane penetration. This specific substitution pattern creates a molecular architecture optimized for interaction with biological targets through a combination of hydrophobic interactions, halogen bonding, and steric complementarity.

Table 2: Impact of Quinazoline Substitution Patterns on Bioactivity

PositionPreferred SubstituentsBiological ImpactTherapeutic Applications
C2Chloro, aryl, methylEnhanced receptor affinity, metabolic stabilityAnticancer, antimicrobial
N3Alkyl, benzylIncreased lipophilicity, membrane permeabilityCNS agents, antimicrobials
C4Amino groups (primary, secondary)Hydrogen bonding with target enzymesAnticancer, kinase inhibition
C6/C8Chloro, fluoro, iodoImproved electrophilicity, membrane penetrationAntimicrobial enhancement
Benzyl ringPara-halogen substitutionEnhanced lipophilicity, target selectivityBroad-spectrum bioactivity

Properties

CAS Number

938524-91-5

Product Name

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Molecular Formula

C15H11Cl2N3

Molecular Weight

304.2 g/mol

InChI

InChI=1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20)

InChI Key

HHJNTBBYHYKRIQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.